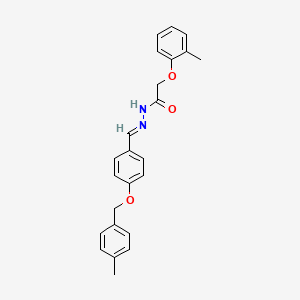![molecular formula C13H14N2O2 B12005524 2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione CAS No. 2179-08-0](/img/structure/B12005524.png)
2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for diverse chemical reactivity and biological activity, making it a valuable target for synthetic and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves cyclocondensation reactions. One common method starts with the reaction of 2-aminopyridine with phenylglyoxal under acidic conditions, leading to the formation of the imidazo-pyridine core. This reaction is often carried out in solvents such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the cyclocondensation process, making it more suitable for large-scale production.
化学反应分析
Types of Reactions: 2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which typically result in the reduction of the imidazo ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: N-oxides of the imidazo-pyridine ring.
Reduction: Reduced imidazo-pyridine derivatives.
Substitution: Halogenated or alkylated imidazo-pyridine compounds.
科学研究应用
2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: Utilized in the development of agrochemicals and materials science, particularly in the creation of novel polymers and coatings.
作用机制
The mechanism by which 2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione exerts its effects is largely dependent on its interaction with molecular targets. It often acts by binding to active sites of enzymes or receptors, thereby inhibiting their activity. For example, in cancer research, it may inhibit kinase enzymes, leading to the disruption of signaling pathways that promote cell proliferation.
相似化合物的比较
Imidazo[1,2-a]pyridine: Another fused heterocycle with similar reactivity but different biological activity.
Imidazo[1,5-a]quinoline: Known for its antiviral and anticancer properties.
Benzimidazole: Widely used in pharmaceuticals for its broad-spectrum biological activity.
Uniqueness: 2-Phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione stands out due to its specific structural features that allow for unique interactions with biological targets. Its fused ring system provides a rigid framework that can be functionalized to enhance its activity and selectivity in various applications.
属性
CAS 编号 |
2179-08-0 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione |
InChI |
InChI=1S/C13H14N2O2/c16-12-11-8-4-5-9-14(11)13(17)15(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
InChI 键 |
QWAOLYQIJVREPT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(C1)C(=O)N(C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


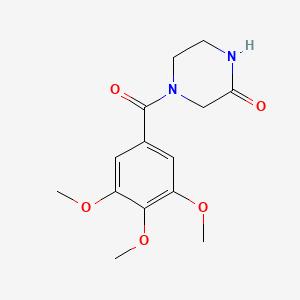




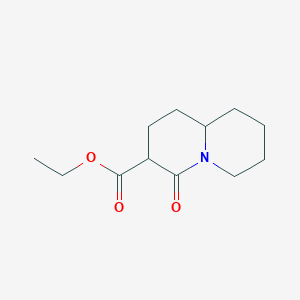
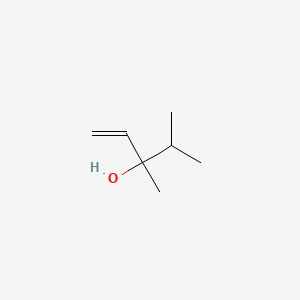
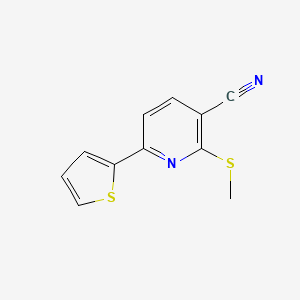

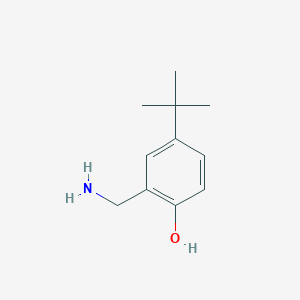
![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12005514.png)


